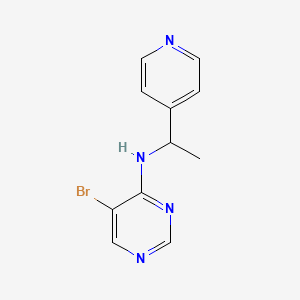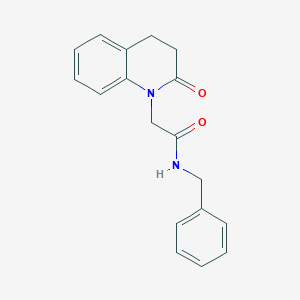
5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. It is a small molecule that has been extensively studied for its potential use in scientific research. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, including kinases and phosphodiesterases. This inhibition leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking certain enzymes and proteins that are involved in cell division and proliferation. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine in lab experiments is its high specificity for certain enzymes and proteins. This specificity allows researchers to target specific pathways and processes in cells, leading to more accurate and precise results. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound can lead to cell death, making it important for researchers to carefully control the dosage and exposure time.
Orientations Futures
There are many potential future directions for the use of 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine in scientific research. One potential direction is the development of new cancer treatments that target specific enzymes and proteins involved in cell division and proliferation. Additionally, this compound could be used to develop new treatments for inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Finally, this compound could be used to study the mechanisms of action of various enzymes and proteins, leading to a better understanding of cellular processes and pathways.
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential for targeting specific enzymes and proteins make it a valuable tool for scientific research. As research in this area continues, it is likely that new discoveries and applications for this compound will emerge.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine involves a series of chemical reactions. One of the most commonly used methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an arylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst. This reaction leads to the formation of this compound.
Applications De Recherche Scientifique
5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Propriétés
IUPAC Name |
5-bromo-N-(1-pyridin-4-ylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4/c1-8(9-2-4-13-5-3-9)16-11-10(12)6-14-7-15-11/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLVWIXZHKTYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide](/img/structure/B7579286.png)
![5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B7579289.png)
![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)


![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
![5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)
![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)